molecular formula C22H26N2O4S B11343945 1-(benzylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11343945
M. Wt: 414.5 g/mol
InChI Key: GSXNHNZISBFFEM-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylmethanesulfonyl group, and a prop-2-en-1-yloxy substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylmethanesulfonyl group, and the attachment of the prop-2-en-1-yloxy substituent. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and allyl alcohols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials, coatings, or catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-PHENYLMETHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: A similar compound with a different substitution pattern on the phenyl ring.

    1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE: A compound with a different position of the carboxamide group on the piperidine ring.

Uniqueness

1-PHENYLMETHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-2-15-28-21-10-6-9-20(16-21)23-22(25)19-11-13-24(14-12-19)29(26,27)17-18-7-4-3-5-8-18/h2-10,16,19H,1,11-15,17H2,(H,23,25)

InChI Key

GSXNHNZISBFFEM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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